2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring, an oxolane ring, and a naphthyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactionsKey steps may involve cyclization, hydrogenation, and functional group transformations under controlled conditions .
Industrial Production Methods
Industrial production of this compound may leverage scalable synthetic methods such as continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Naphthyridine Derivatives: Compounds with variations in the naphthyridine moiety.
Oxolane Derivatives: Compounds featuring the oxolane ring with different functional groups.
Uniqueness
2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of the piperidine, oxolane, and naphthyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C18H21N3O2/c22-18(16-4-2-12-23-16)21-10-7-13(8-11-21)15-6-5-14-3-1-9-19-17(14)20-15/h1,3,5-6,9,13,16H,2,4,7-8,10-12H2 |
InChI Key |
JMMMJYJFPAEJGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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